N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-14-9-10-19(15(2)11-14)26-20(17-12-31(29,30)13-18(17)25-26)24-22(28)21(27)23-16-7-5-3-4-6-8-16/h9-11,16H,3-8,12-13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORZTOOQOXMACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NC4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and an oxalamide functional group. The presence of multiple functional groups suggests potential interactions with various biological targets.
Preliminary studies indicate that this compound may act by modulating specific enzymatic pathways or receptor interactions. Its activity could be similar to other compounds within the thieno[3,4-c]pyrazole class known for their inhibitory effects on certain kinases and enzymes involved in disease processes .
Anticancer Activity
Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thieno[3,4-c]pyrazoles have been reported to inhibit the proliferation of various cancer cell lines. A study indicated that related compounds demonstrated IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
Antimicrobial Activity
Similar compounds have shown antimicrobial activity against a range of pathogens. The biological activity of this compound may also extend to antibacterial and antifungal effects. In vitro studies are needed to confirm these properties .
Case Studies
-
Case Study 1: Anticancer Screening
- A series of thieno[3,4-c]pyrazole derivatives were synthesized and screened for anticancer activity. Among them, compounds with similar substituents to those in N1-cycloheptyl-N2-(...) displayed potent inhibition against breast cancer cells.
-
Case Study 2: Enzyme Inhibition
- Another study focused on the enzyme inhibition profile of related pyrazole derivatives. The results suggested that modifications in the side chains significantly influenced the inhibitory potency against specific kinases involved in cancer progression.
Comparison with Similar Compounds
Key Observations:
The sulfone group may also influence electronic interactions in biological systems.
Aromatic Substituent Variations: Target vs. : The target’s 2,4-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, contrasting with the unsubstituted phenyl group in . This could improve hydrophobic interactions in binding pockets. Target vs. Target vs. : The p-tolyl group in (4-methylphenyl) is less sterically hindered than the target’s 2,4-dimethylphenyl, which may impact spatial orientation in molecular interactions.
The 2-hydroxypropyl group in introduces hydrogen-bonding capability, absent in the target’s cycloheptyl substituent, which could enhance solubility or target engagement. The benzo[d][1,3]dioxol-5-ylmethyl group in adds a fused aromatic system with oxygen atoms, likely increasing molecular complexity and polarity compared to the target.
Molecular Weight Trends :
- The target’s molecular weight is expected to fall between 412.6 () and 468.5 (), influenced by its substituents. The higher weight of reflects its benzodioxole moiety.
Inferred Property Implications
- Solubility : Sulfone-containing compounds (target, ) likely exhibit better aqueous solubility than . The hydroxypropyl group in may further enhance this property.
- Bioactivity : The 3-chlorophenyl group in and benzodioxole in may confer distinct bioactivity profiles, such as increased receptor affinity or metabolic resistance, compared to the target’s dimethylphenyl.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N1-cycloheptyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?
Answer: The compound’s synthesis likely involves multi-step reactions, including:
- Amide Coupling : Use carbodiimide reagents (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine as a base, analogous to methods for structurally similar acetamide derivatives .
- Heterocycle Formation : Thieno[3,4-c]pyrazole rings may be constructed via cyclization under acidic or thermal conditions, as seen in thiazole/pyrazole hybrid systems .
- Sulfone Introduction : The 5,5-dioxido group suggests oxidation of a thiophene precursor using oxidizing agents like m-CPBA or H₂O₂ .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Amide Coupling | EDC·HCl, DCM, 273 K, 3 h | 60–75% | |
| Cyclization | POCl₃, DMF, 90°C, 3 h | 70–80% | |
| Oxidation | H₂O₂/AcOH, RT, 12 h | 85–90% |
Q. How can the compound’s structural purity and crystallinity be validated experimentally?
Answer:
- X-ray Crystallography : Resolve the crystal structure using SHELX software (e.g., SHELXL for refinement). Hydrogen bonding patterns (e.g., N–H⋯N motifs) and dihedral angles between aromatic systems (e.g., ~60° twist between substituents) confirm stereochemical integrity .
- Spectroscopy :
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for structurally related compounds guide SAR studies for this compound?
Answer:
Q. Table 2: Structural-Activity Relationship (SAR) Trends
| Substituent | Observed Activity Trend | Hypothesis |
|---|---|---|
| 2,4-Dimethylphenyl | Enhanced metabolic stability | Steric shielding of amide |
| Cycloheptyl | Reduced solubility in polar media | Hydrophobic bulk effect |
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding using GROMACS/AMBER to assess conformational stability of the sulfone group in active sites .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing redox activity) .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic parameters (e.g., logP ~3.5 indicates moderate lipophilicity) .
Q. How can discrepancies in solubility data across experimental batches be systematically addressed?
Answer:
- Controlled Recrystallization : Use solvent mixtures (e.g., methanol:acetone, 1:1) to isolate polymorphs and compare dissolution rates .
- HPLC-PDA Analysis : Detect trace impurities (e.g., unreacted intermediates) that alter solubility profiles .
- Surface Modification : Introduce co-crystals with succinic acid to enhance aqueous solubility without altering bioactivity .
Q. What advanced techniques resolve ambiguities in reaction mechanisms for sulfone formation in the thienopyrazole core?
Answer:
- Isotopic Labeling : Track oxygen incorporation during sulfone oxidation using ¹⁸O-labeled H₂O₂ and analyze via mass spectrometry .
- In Situ IR Monitoring : Identify transient intermediates (e.g., sulfoxide) during oxidation to refine kinetic models .
- EPR Spectroscopy : Detect radical species in non-aqueous oxidation pathways (e.g., using TEMPO as a spin trap) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
